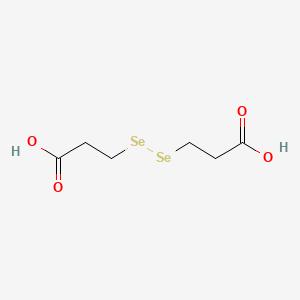

3,3'-Diselenobispropionic acid

Übersicht

Beschreibung

3,3-Diselenodipropionsäure ist eine synthetische Organoselenverbindung, die aufgrund ihrer antioxidativen Eigenschaften und ihres Sicherheitsprofils große Aufmerksamkeit erregt hat . Diese Verbindung ist ein deaminiertes Analogon von Selenocystein und bekannt für ihre Stabilität und geringe Toxizität in vivo . Sie wurde auf ihre potenziellen schützenden Wirkungen gegen verschiedene oxidativem Stress verbundene Erkrankungen, darunter Strahlungsschäden und entzündliche Erkrankungen, untersucht .

Vorbereitungsmethoden

Die Synthese von 3,3-Diselenodipropionsäure umfasst mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von Selenocystein mit Propionsäure unter bestimmten Bedingungen . Der Prozess beinhaltet typischerweise die Verwendung von Carbodiimid-Kupplungsmitteln, um die Bildung der Diselenidbindung zu erleichtern . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Syntheserouten mit Optimierungen für Ausbeute und Reinheit .

Chemische Reaktionsanalyse

3,3-Diselenodipropionsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation von 3,3-Diselenodipropionsäure zur Bildung von Seleninsäurederivaten führen .

Wissenschaftliche Forschungsanwendungen

3,3-Diselenodipropionsäure hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird sie als Katalysator bei der Synthese verschiedener organischer Verbindungen verwendet . In Biologie und Medizin wurde sie auf ihre radioprotektiven Eigenschaften untersucht, insbesondere beim Schutz von Lungengewebe vor Strahlungsschäden . Darüber hinaus hat sie sich als vielversprechend bei der Behandlung von entzündlichen Erkrankungen wie Colitis ulcerosa gezeigt, indem sie die Proliferation von Immunzellen und die Zytokinproduktion moduliert . In der Industrie wird sie bei der Entwicklung von biomimetischen Materialien für Wundheilungsanwendungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 3,3-Diselenodipropionsäure umfasst ihre antioxidativen Eigenschaften. Sie übt ihre Wirkung aus, indem sie die Aktivität von antioxidativen Enzymen aufrechterhält und oxidativen Stress reduziert . Die Verbindung interagiert mit molekularen Zielstrukturen wie humanem Serumalbumin, was ihren Transport und ihre Verteilung im Körper erleichtert . Sie hemmt auch Apoptose und Entzündungen, was zu ihren schützenden Wirkungen gegen Strahlungsschäden beiträgt .

Analyse Chemischer Reaktionen

3’,3-Diselenodipropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’,3-diselenodipropionic acid can lead to the formation of seleninic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action:

3,3'-Diselenobispropionic acid has been studied for its potential as an anticancer agent. It exhibits properties that can modulate cellular responses to oxidative stress and enhance the efficacy of radiotherapy. Research indicates that DSePA can scavenge reactive oxygen species (ROS), thereby protecting normal tissues during radiation exposure while selectively targeting cancer cells .

Case Study:

A study demonstrated that deuterated derivatives of DSePA showed a significantly higher therapeutic index in cancerous cells compared to non-cancerous cells. The deuteration process reduced cytotoxicity in healthy cells while maintaining effectiveness against cancerous cell lines, indicating the potential for developing safer cancer therapies .

Wound Healing Applications

Biomimetic Gel Development:

DSePA has been incorporated into gelatin gels to create a nitric oxide (NO) generating material for topical wound healing applications. Nitric oxide plays a crucial role in promoting angiogenesis and collagen deposition during wound healing. The DSePA-immobilized gelatin gel demonstrated enhanced wound healing properties in murine models by accelerating epithelization and collagen formation at the wound site .

Research Findings:

In vivo studies confirmed that the application of this gel significantly improved healing rates compared to controls, showcasing DSePA's utility in regenerative medicine and topical therapies .

Antioxidant and Anti-inflammatory Applications

Oxidative Stress Reduction:

DSePA serves as an effective antioxidant, reducing oxidative stress and inflammation in biological systems. Its mechanism involves the modulation of redox enzymes and scavenging ROS, which contributes to its protective effects against various diseases associated with oxidative damage .

Case Studies:

Research has shown that DSePA can be utilized in formulations aimed at mitigating oxidative stress-related conditions, enhancing its potential as a therapeutic agent in inflammatory diseases and neurodegenerative disorders .

Redox-Active Compound

Biochemical Activity:

As a redox-active compound, DSePA exhibits moderate glutathione peroxidase-like activity, making it valuable in biochemical research focused on redox biology. Its ability to interact with various biological molecules allows it to play a role in cellular signaling pathways related to oxidative stress responses .

Therapeutic Insights:

The pharmacokinetic profile of DSePA suggests significant absorption in lung tissues, making it a candidate for targeted therapies in pulmonary conditions exacerbated by oxidative stress or inflammation .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3’,3-diselenodipropionic acid involves its antioxidant properties. It exerts its effects by maintaining the activity of antioxidant enzymes and reducing oxidative stress . The compound interacts with molecular targets such as human serum albumin, which facilitates its transport and distribution in the body . It also inhibits apoptosis and inflammation, contributing to its protective effects against radiation-induced damage .

Vergleich Mit ähnlichen Verbindungen

3,3-Diselenodipropionsäure ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund ihrer spezifischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen umfassen Selenocystein und andere Organoselenverbindungen . 3,3-Diselenodipropionsäure zeichnet sich durch ihre Wasserlöslichkeit, Stabilität und geringe Toxizität aus . Ihre Fähigkeit, als Katalysator in der organischen Synthese zu wirken, und ihre radioprotektiven Eigenschaften unterstreichen ihre Einzigartigkeit .

Biologische Aktivität

3,3'-Diselenobispropionic acid (DSePA) is a selenocystine derivative that has garnered attention for its diverse biological activities, particularly in the fields of radioprotection and anticancer therapy. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C6H10O4Se2

- Molecular Weight : 206.18 g/mol

- CAS Number : 23837

DSePA exhibits its biological effects through several mechanisms:

- Antioxidant Activity : DSePA has been shown to enhance the levels of endogenous antioxidants like glutathione and superoxide dismutase in various tissues, thereby mitigating oxidative stress caused by radiation exposure .

- Radioprotection : The compound provides protection against radiation-induced damage in multiple organ systems, including the liver and gastrointestinal tract. It reduces lipid peroxidation and protein carbonylation, which are indicators of oxidative damage .

- Anti-apoptotic Effects : DSePA has been observed to inhibit radiation-induced apoptosis by modulating the expression of apoptotic genes such as BAX and Bcl-2, promoting cell survival during oxidative stress .

- Cytokine Modulation : The compound suppresses inflammatory cytokines and chemokines involved in radiation-induced lung pneumonitis, indicating its potential as a therapeutic agent for managing radiation side effects .

Table 1: Summary of Biological Activities of DSePA

Case Studies

-

In Vivo Radioprotection Study :

A study conducted on Swiss albino mice demonstrated that administration of DSePA at a dose of 2 mg/kg body weight prior to gamma radiation exposure significantly reduced hepatic damage and improved survival rates by approximately 35% over a 30-day period . -

Thoracic Radiation-Induced Pneumonitis :

In a model where mice were subjected to thoracic irradiation, oral administration of DSePA (2.5 mg/kg) delayed the onset of symptomatic pneumonitis by 45 days and improved survival outcomes compared to controls. The treatment effectively reduced neutrophil infiltration and inflammatory cytokine levels in bronchoalveolar lavage fluid .

Recent Research Findings

Recent studies have further elucidated the potential of DSePA in cancer therapy:

- A study highlighted that deuterated derivatives of DSePA exhibited a five-fold higher therapeutic index in cancer cell lines compared to non-cancerous cells, suggesting enhanced selectivity for cancer treatment while minimizing toxicity to normal cells .

- Another investigation revealed that DSePA could selectively inhibit cancer cell proliferation while sparing normal cells, reinforcing its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

3-(2-carboxyethyldiselanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4Se2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJLEYVRLPNPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Se][Se]CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224006 | |

| Record name | Propionic acid, 3,3'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-58-3 | |

| Record name | Diselenodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',3-Diselenodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3,3'-diselenodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7370-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',3-DISELENODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SP2QS73W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.